![molecular formula C19H16FN3O3 B5636830 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5636830.png)
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide often involves intricate steps designed to introduce or modify specific functional groups to achieve the desired molecular architecture. For instance, Xiao-meng Wang et al. (2015) explored the modification of a related compound by replacing the acetamide group with an alkylurea moiety, leading to the creation of derivatives with potent antiproliferative activities and lower toxicity (Wang et al., 2015). Such studies are crucial in the development of new compounds with improved efficacy and safety profiles.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide is typically characterized using various analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the compound's molecular geometry, electronic structure, and intermolecular interactions, which are essential for understanding its reactivity and properties.
Chemical Reactions and Properties
Compounds in this category can participate in a variety of chemical reactions, reflecting their reactivity and functional group chemistry. The chemical behavior of these compounds can be explored through reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen-containing heterocycles, as demonstrated by O. Farouk et al. (2021) (Farouk et al., 2021). These reactions are pivotal in the synthesis of compounds with potential biological activity.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-8-6-15(7-9-16)21-18(24)12-23-19(25)11-10-17(22-23)13-2-4-14(20)5-3-13/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRLIICLOHJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide |
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